molecular formula C19H16ClN3O5S2 B7498830 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide

4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide

Cat. No. B7498830
M. Wt: 465.9 g/mol
InChI Key: LBEKNGXKBFAWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide is a synthetic compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme and blocks the hydration of carbon dioxide to bicarbonate. This results in a decrease in the concentration of bicarbonate ions, which in turn leads to a decrease in the pH of the surrounding tissue. This decrease in pH can have various physiological effects depending on the tissue and the specific carbonic anhydrase enzyme that is inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide depend on the tissue and the specific carbonic anhydrase enzyme that is inhibited. Inhibition of carbonic anhydrase enzymes in the eye can lead to a decrease in intraocular pressure and is therefore being studied as a potential treatment for glaucoma. Inhibition of carbonic anhydrase enzymes in the brain can lead to a decrease in the pH of the cerebrospinal fluid and is therefore being studied as a potential treatment for epilepsy. Inhibition of carbonic anhydrase enzymes in cancer cells can lead to a decrease in the pH of the tumor microenvironment and is therefore being studied as a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide in lab experiments is its specificity for carbonic anhydrase enzymes. This allows researchers to selectively inhibit the activity of these enzymes without affecting other physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of the compound have been shown to have cytotoxic effects on certain cell lines.

Future Directions

There are several future directions for the research on 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as osteoporosis, obesity, and diabetes. Additionally, the compound's potential use as a diagnostic tool for imaging carbonic anhydrase activity in vivo is also being studied.

Synthesis Methods

The synthesis of 4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide involves the reaction of 4-aminobenzenesulfonamide and 3-aminobenzenesulfonamide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide has been studied for its potential use in various scientific research applications. One of the major areas of research is its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5S2/c20-14-6-8-15(9-7-14)23-30(27,28)17-10-4-13(5-11-17)19(24)22-16-2-1-3-18(12-16)29(21,25)26/h1-12,23H,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEKNGXKBFAWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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